Mexicanolide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mexicanolide is a compound derived from the heartwood of Cedrela odorata, a species belonging to the Meliaceae family.

准备方法

The preparation of Mexicanolide involves the extraction from the heartwood of Cedrela odorata trees. The synthetic routes and reaction conditions for this compound are detailed in various studies. Typically, the extraction process involves the use of organic solvents to isolate the compound from the wood. Industrial production methods focus on optimizing the yield and purity of the compound through controlled extraction and purification processes .

化学反应分析

Isolation and Structural Elucidation

Mexicanolide and related limonoids are frequently isolated from plants of the Trichilia and Swietenia genera . The process involves extraction, chromatographic separation, and spectroscopic analysis to determine the structure of the isolated compounds .

Spectroscopic Methods:

- NMR Spectroscopy: 1D and 2D NMR techniques (1H-NMR, 13C-NMR, HSQC, HMBC, COSY) are crucial for elucidating the structure and stereochemistry of this compound . These methods help identify functional groups, carbon-hydrogen connectivities, and spatial relationships within the molecule .

- Mass Spectrometry: High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound .

- Infrared Spectroscopy: IR spectroscopy identifies the presence of key functional groups such as hydroxyl and carbonyl groups .

- UV Spectroscopy: UV spectroscopy helps in identifying the presence of chromophores within the molecule .

Example of Spectroscopic Data for a this compound-Type Limonoid (data from Swietemicrolide C ):

Chemical Reactions

This compound, as a complex natural product, undergoes a variety of chemical reactions, often explored during its synthesis or modification . These reactions include:

- Oxidation: Oxidation reactions are used to introduce or modify functional groups . For example, the oxidation of proceranolide yields this compound .

- Reduction: Reduction reactions are employed to reduce carbonyl groups or other reducible functionalities .

- Cyclization: Cyclization reactions are crucial for forming the characteristic ring systems present in this compound .

- Protection/Deprotection: Protecting groups are used to selectively modify certain functional groups while leaving others untouched .

- Alkylation: Alkylation reactions introduce alkyl groups into the molecule .

- Acylation: Acylation reactions introduce acyl groups, modifying the properties and biological activity of the compound .

Biological Activities and Reactions

This compound-type limonoids have demonstrated various biological activities, which are related to their chemical structure and reactivity . For example, some mexicanolides exhibit inhibitory activity against acetylcholinesterase (AChE) .

Example: Acetylcholinesterase Inhibition

Several this compound-type limonoids have been evaluated for their inhibitory activity against AChE . The results are summarized in the table below:

| Compound | Inhibition Percentage at 50 mg/mL |

|---|---|

| Trichinenlide U | 18.8% |

| Trichinenlide V | 21.2% |

| Trichinenlide W | 18.5% |

| Trichinenlide X | 23.7% |

| Humilin B | 27.8% |

| Trichinenlide S | 20.8% |

These compounds were characterized as trichinenlide U, trichinenlide V, trichinenlide W, trichinenlide X, humilin B, and trichinenlide S, respectively .

Advanced Techniques in Studying Chemical Reactions

- CAS SciFinder: This platform helps in identifying chemical substances, reactions, and related information . It assists in literature review, synthesis planning, and finding available chemicals .

- Machine Learning: Machine learning models are being developed to explore chemical reaction spaces, aiding in the prediction and optimization of reaction outcomes .

- Ultrasound: Ultrasound improves reaction rates, yields, and selectivities in the synthesis of bioactive natural products, including mexicanolides .

- Electrochemistry: Using electricity can boost chemical reactions, offering a promising method for synthesizing pharmaceutical candidates .

- Reaction Database: Essential for chemists, this tool enables the building of databases with chemical, reaction, and condition entities .

- PubChem: A comprehensive database providing freely accessible chemical information, including properties, activities, and safety data .

科学研究应用

Chemical Properties and Structure

Mexicanolide is characterized by a complex molecular structure that includes a unique tetranortriterpenoid framework. Recent phytochemical studies have identified various derivatives and analogs of this compound, enriching the chemical diversity within the Meliaceae family. The structural variations often involve modifications at critical positions, such as C-3 and C-17, which influence their biological activities .

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound-type limonoids against cancer cell lines. For instance, a study isolated four new limonoids from Swietenia microphylla and tested their efficacy against KB carcinoma and A549 lung cancer cells. While none exhibited significant cytotoxicity, one compound demonstrated strong inhibition of α-glucosidase activity, suggesting potential for managing diabetes .

Another study on this compound from Cedrela odorata indicated promising anti-cancer properties, warranting further exploration as a potential therapeutic agent .

Neuroprotective Effects

This compound-type compounds have shown moderate acetylcholinesterase inhibitory activities. For example, limonoids isolated from Cipadessa baccifera demonstrated weak inhibition against acetylcholinesterase, indicating potential neuroprotective applications . This activity may be relevant for developing treatments for neurodegenerative diseases like Alzheimer's.

Pest Management

The pesticidal properties of this compound-type limonoids have been explored, particularly their efficacy against nematodes and fungi. However, studies have reported limited nematicidal activity against root-knot nematodes and antifungal activity against certain pathogens like Fusarium oxysporum . This suggests that while this compound may not be effective as a standalone pesticide, it could contribute to integrated pest management strategies when combined with other agents.

Case Studies and Research Findings

作用机制

The mechanism of action of Mexicanolide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the inhibition of certain enzymes and disruption of cellular processes in target organisms. For example, its insecticidal properties are attributed to its ability to interfere with the normal functioning of insect nervous systems, leading to paralysis and death .

相似化合物的比较

Mexicanolide is often compared with other similar compounds, particularly those within the Meliaceae family. Similar compounds include limonoids and triterpenoids, which share structural features and biological activities. this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Other similar compounds include gedunin and methyl angolensate, which are also derived from the heartwood of Cedrela species .

属性

CAS 编号 |

1915-67-9 |

|---|---|

分子式 |

C27H32O7 |

分子量 |

468.5 g/mol |

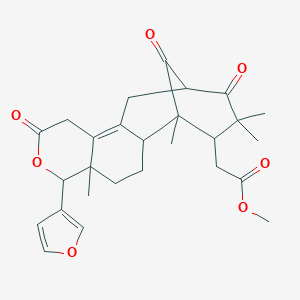

IUPAC 名称 |

methyl 2-[(2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |

InChI |

InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,24H,6,8,10-12H2,1-5H3/t16-,17-,19-,24-,26+,27?/m0/s1 |

InChI 键 |

DNFJSIPZGYBGON-WQHNEYGDSA-N |

SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |

手性 SMILES |

C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@H]5C(=O)C([C@@H](C3(C5=O)C)CC(=O)OC)(C)C |

规范 SMILES |

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |

同义词 |

mexicanolide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。